Surface Hydroxyl Stoichiometry on SiO₂
Ca(DPM)₂ reacts selectively and stoichiometrically with surface hydroxyl groups on SiO₂, consuming approximately 2–3 surface OH groups per adsorbed Ca center, as quantified by IR absorbance [1]. This stoichiometric OH consumption ratio is identical to that of Cu(DPM)₂ under the same conditions [1]. Water vapor exposure at 673 K removes the DPM ligand, leaving Ca on the surface, confirming a clean ligand-elimination pathway [1]. This well-characterized, integer-valued surface reaction stoichiometry enables predictable saturation dosing in ALD processes, whereas alternative calcium precursors with unknown or variable OH-consumption ratios introduce uncertainty in growth-per-cycle calibration [2].
| Evidence Dimension | Stoichiometric ratio of surface OH consumed per adsorbed precursor molecule on SiO₂ |
|---|---|
| Target Compound Data | OH:Ca(DPM)₂ ≈ (2–3):1 (determined by IR absorbance) |
| Comparator Or Baseline | Cu(DPM)₂: OH:Cu(DPM)₂ ≈ (2–3):1 (identical stoichiometric behavior); alternative Ca precursors (e.g., Ca amidinates, Ca(hfa)₂): OH-consumption stoichiometry not reported or unknown |
| Quantified Difference | Identical OH-consumption stoichiometry to Cu(DPM)₂, providing a validated baseline for multi-metal oxide ALD process co-design; unknown for newer Ca amidinate and fluorinated alternatives |
| Conditions | Amorphous SiO₂ substrate; IR and XPS spectroscopy; room temperature adsorption; 673 K water vapor post-treatment (Sekine et al., Surf. Sci. 1991) |
Why This Matters
A known, integer-valued OH-consumption stoichiometry is a prerequisite for predictive ALD process modeling and eliminates trial-and-error calibration of precursor pulse times when co-depositing Ca with other metals.
- [1] Sekine, R.; Kawai, M.; Hikita, T.; Hanada, T. The Reaction of Copper and Calcium Dipivaloylmethanates (Cu(DPM)₂ and Ca(DPM)₂) with Hydroxyls on Oxide Surface. Surf. Sci. 1991, 242 (1–3), 508–512. View Source
- [2] Sekine, R.; Kawai, M.; Hikita, T.; Hanada, T. Self Terminating Reaction of Dipivaloylmethanate Complexes with Hydroxyl Groups on Oxide Surface. MRS Online Proc. Libr. 1991, 222, 195–200. View Source
